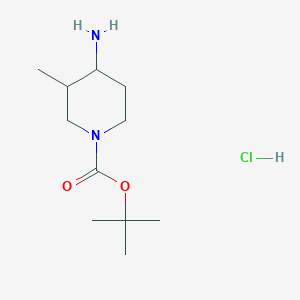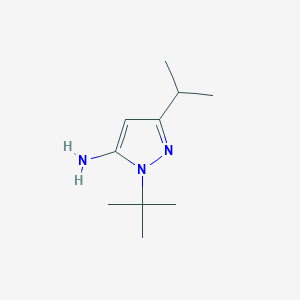
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid is an organic compound with the molecular formula C10H14O8 It is a diester derivative of hexanedioic acid, featuring two methoxycarbonyl groups attached to the third and fourth carbon atoms in the hexanedioic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid typically involves the esterification of hexanedioic acid. One common method is the reaction of hexanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Hexanedioic acid derivatives.
Reduction: Hexanediol derivatives.
Substitution: Various substituted hexanedioic acid derivatives.
Scientific Research Applications
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release methanol and hexanedioic acid, which can then participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid: The parent compound, lacking the methoxycarbonyl groups.
Dimethyl hexanedioate: A similar diester with methyl groups instead of methoxycarbonyl groups.
Ethyl hexanedioate: Another diester derivative with ethyl groups.
Uniqueness
(3R,4R)-3,4-Bis(methoxycarbonyl)hexanedioic acid is unique due to its specific stereochemistry and the presence of methoxycarbonyl groups, which impart distinct chemical and physical properties. These features make it valuable for specialized applications in synthesis and research .
Properties
Molecular Formula |
C10H14O8 |
|---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
3,4-bis(methoxycarbonyl)hexanedioic acid |
InChI |
InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
FKFVPINWMGATEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyridine-8-thiol](/img/structure/B14036991.png)












